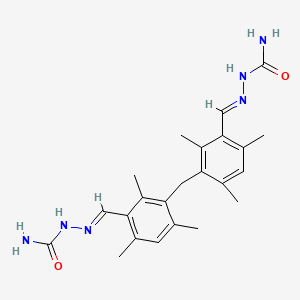
1-(benzylsulfonyl)-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-(benzylsulfonyl)-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide" is a complex organic molecule. While direct studies on this compound are not identified, research in related fields like benzene derivatives, sulfinamide chemistry, piperidine synthesis, and the pharmacological significance of related compounds provide a foundation for understanding its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds, particularly those involving piperidine frameworks and sulfonyl groups, focuses on stereo-selective methods that enhance desired properties, such as biological activity. For example, tert-butanesulfinamide has been extensively used for the asymmetric synthesis of N-heterocycles, indicating the importance of chiral centers in the synthesis of complex organic molecules (Philip et al., 2020).
Molecular Structure Analysis
Studies on molecular structures, such as those on benzene derivatives, highlight the significance of understanding molecular interactions, such as hydrogen bonding and π-π interactions, for supramolecular assembly. These interactions are crucial for the self-assembly and stabilization of nanometer-sized structures (Cantekin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of related compounds, especially those containing piperidine and sulfonyl functional groups, is influenced by their structure. For instance, enaminoketones and enaminothiones are highlighted for their versatility in synthesizing heterocyclic compounds, suggesting a wide range of chemical reactivity that could be expected from our compound of interest (Negri et al., 2004).
properties
IUPAC Name |
1-benzylsulfonyl-N-(2-hydroxycyclohexyl)-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4S/c1-2-14-24(20-10-6-7-11-21(20)25)22(26)19-12-15-23(16-13-19)29(27,28)17-18-8-4-3-5-9-18/h3-5,8-9,19-21,25H,2,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOLMTKKOFWBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5608406.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)
![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-phenyl-1,3-thiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5608476.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)